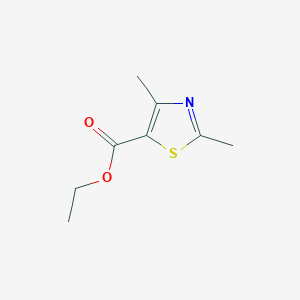
Tetramethylphosphonium chloride
Übersicht
Beschreibung
Tetramethylphosphonium chloride is a chemical compound with the linear formula (CH3)4PCl . It has a molecular weight of 128.58 .
Synthesis Analysis
Tetramethylphosphonium chloride can be synthesized from halogenophosphines and organometallic reagents . The synthesis of tetramethylphosphonium chloride was achieved by .
Molecular Structure Analysis
The tetramethylphosphonium ion in (CH3)4PCl has a tetrahedral configuration . The crystal structure analyses of these compounds showed that hexatungstate anions were isolated and the distance between the anions increases with increase in the bulkiness of the surrounding phosphonium cations .
Chemical Reactions Analysis
Tetramethylphosphonium chloride can react with sodium tungstate to afford new phosphonium hexatungstate compounds . The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .
Physical And Chemical Properties Analysis
Tetramethylphosphonium chloride has a melting point of 396-397℃ . It is a stable compound .
Wissenschaftliche Forschungsanwendungen
Organophosphorus Chemistry
Tetramethylphosphonium chloride is a type of tertiary phosphine, which plays a significant role in organophosphorus chemistry . It’s used in the synthesis of new phosphines and contributes to the reactivity of phosphines . The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .
Asymmetric Organocatalysis
Tetramethylphosphonium chloride is also used in asymmetric organocatalysis . This is a field of research that focuses on using small chiral organic molecules to catalyze reactions, leading to the formation of asymmetric products .
Encapsulation Studies
Research has been conducted on the encapsulation of Tetramethylphosphonium cations . These studies involve the weak interactions and capsule formation of Tetramethylphosphonium cation with resorcinarenes and the corresponding pyrogallarenes . These studies are conducted in the solid state by single crystal X-ray diffraction, in solution by NMR, and in the gas phase by mass spectrometry .
Supramolecular Chemistry
In the field of supramolecular chemistry, Tetramethylphosphonium chloride is used in the formation of dimeric capsular complexes . These complexes are formed by two resorcinarene or pyrogallarene molecules, encapsulating the Tetramethylphosphonium cation into their cavity .
Preparation of New Phosphines
Tetramethylphosphonium chloride is used in the synthesis of new phosphines . This involves the design of new phosphines of various structures and the tuning of their properties .
Reactivity of Phosphines
Tetramethylphosphonium chloride contributes to the study of the reactivity of phosphines . This includes studies involving nucleophilic attack at a carbon atom of an electrophilic substrate .
Safety and Hazards
Wirkmechanismus
Target of Action
Tetramethylphosphonium chloride is a type of organophosphorus compound
Mode of Action
It’s known that organophosphorus compounds can act as ligands, binding to metal ions in various biochemical processes . The exact interaction of Tetramethylphosphonium chloride with its targets and the resulting changes would depend on the specific context of its use.
Biochemical Pathways
Organophosphorus compounds are known to play roles in a variety of biochemical pathways, often involving the formation of p-c bonds .
Action Environment
The action, efficacy, and stability of Tetramethylphosphonium chloride can be influenced by various environmental factors. For instance, the compound is known to decompose when heated . Therefore, temperature could be a significant factor affecting its stability and action. Other environmental factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.
Eigenschaften
IUPAC Name |
tetramethylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12P.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFUXFRJVIXVSG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583495 | |
| Record name | Tetramethylphosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylphosphonium chloride | |
CAS RN |
1941-19-1 | |
| Record name | Tetramethylphosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)





![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)

![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)


![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)
![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)